molecular formula C25H30N6O6 B12563366 L-Alanylglycyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide CAS No. 168478-75-9

L-Alanylglycyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide

Katalognummer: B12563366
CAS-Nummer: 168478-75-9
Molekulargewicht: 510.5 g/mol
InChI-Schlüssel: MQIQXKVTHFULCE-NDXORKPFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Alanylglycyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This particular compound is composed of multiple amino acids, including alanine, glycine, proline, and phenylalanine, with a nitrophenyl group attached to the phenylalanine residue.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanylglycyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the synthesis of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

L-Alanylglycyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitrophenyl group can also be reduced to an amine.

    Substitution: The peptide can participate in substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include nitro derivatives or oxidized peptide fragments.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Substituted peptides with various functional groups attached to the nitrophenyl moiety.

Wissenschaftliche Forschungsanwendungen

L-Alanylglycyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its potential biological activity and interactions with proteins.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of peptide-based materials and sensors.

Wirkmechanismus

The mechanism of action of L-Alanylglycyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The nitrophenyl group can also play a role in its activity, potentially acting as a reactive site for further modifications or interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Alanylglycyl-L-prolyl-L-phenylalaninamide: Lacks the nitrophenyl group, making it less reactive.

    L-Alanylglycyl-L-prolyl-N-(4-methoxyphenyl)-L-phenylalaninamide: Contains a methoxy group instead of a nitro group, altering its chemical properties.

    L-Alanylglycyl-L-prolyl-N-(4-aminophenyl)-L-phenylalaninamide: Has an amino group, which can affect its reactivity and interactions.

Uniqueness

L-Alanylglycyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

168478-75-9

Molekularformel

C25H30N6O6

Molekulargewicht

510.5 g/mol

IUPAC-Name

(2S)-1-[2-[[(2S)-2-aminopropanoyl]amino]acetyl]-N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C25H30N6O6/c1-16(26)23(33)27-15-22(32)30-13-5-8-21(30)25(35)29-20(14-17-6-3-2-4-7-17)24(34)28-18-9-11-19(12-10-18)31(36)37/h2-4,6-7,9-12,16,20-21H,5,8,13-15,26H2,1H3,(H,27,33)(H,28,34)(H,29,35)/t16-,20-,21-/m0/s1

InChI-Schlüssel

MQIQXKVTHFULCE-NDXORKPFSA-N

Isomerische SMILES

C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N

Kanonische SMILES

CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.